molecular formula C8H15Cl2N3 B2820757 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride CAS No. 1269151-29-2

1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride

Cat. No.: B2820757
CAS No.: 1269151-29-2
M. Wt: 224.13
InChI Key: JBBKHOZGSWDUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride (CAS 1269151-29-2) is a chemical building block designed for lead-oriented synthesis in medicinal chemistry. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that provides significant three-dimensional (3D) structural coverage and stereochemical complexity to drug candidates . Its physicochemical properties, including a marked polar surface area and hydrogen-bonding capacity, can favorably influence the solubility and ADME/Tox profiles of resulting molecules . The synthetic utility of this specific scaffold is well-documented; it can be efficiently prepared via alkylation of pyrazole with suitable N-protected pyrrolidine precursors followed by deprotection, enabling multigram synthesis for library production . As a low-molecular-weight, hydrophilic template, it is an ideal core structure for constructing diverse compound libraries aimed at exploring a broad pharmacophore space . Researchers value this compound and its analogs as key intermediates in developing novel bioactive molecules with potential applications in anticancer, antibacterial, and central nervous system agent discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)pyrazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-3-8(9-4-1)7-11-6-2-5-10-11;;/h2,5-6,8-9H,1,3-4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKHOZGSWDUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269151-29-2
Record name 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride typically involves the alkylation of pyrazoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the preparation of the compound in yields ranging from 16% to 65%. The industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Chemical Reactions Analysis

1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Pyrazole Derivatives as Pharmacologically Important Active Scaffold

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Several pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi . Some compounds have demonstrated good to excellent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against selected pathogenic bacteria and fungi . In vitro antibacterial activity against pathogenic strains of bacteria and fungi has also been observed in novel 5-imidazopyrazole derivatives .

Pyrazole derivatives have also been evaluated for their anticancer effects . Some compounds have shown significant growth inhibitory effects on tested cancer cells and have been identified as potent anticancer agents against selected cell lines . Certain pyrazole derivatives have demonstrated the highest growth inhibitory effect and induced apoptosis of A549 lung cancer cells .

Pyrrolidine in Drug Discovery

Bioactive molecules characterized by the pyrrolidine ring and its derivatives exhibit target selectivity . Pyrrolidine derivatives have been investigated for their GlyT1 inhibitory potency . Some compounds displayed satisfactory GlyT1 inhibitory potency in vitro, with Ki values of 0.198 µM, but also showed a high efflux ratio, indicating they could be potential substrates of P-glycoprotein (P-gp), a relevant efflux transporter expressed in the blood–brain barrier (BBB) . Researchers have explored modifications to pyrrolidine sulfonamides to improve their in vitro potency and efflux ratio . Additionally, some pyrrolidine-2,5-dione derivatives have shown good anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice, suggesting their potential to prevent various kinds of seizures by blocking the sodium channel .

Heterocyclic Amine Carcinogens

Creatine supplementation has been associated with increased cancer risk, with creatine and/or creatinine being important precursors of carcinogenic heterocyclic amines (HCAs) . However, a study investigating the acute and chronic effects of creatine supplementation on the production of HCAs in healthy humans found that creatine supplementation does not cause a significant increase in HCA formation . Diet was likely the main factor responsible for HCA formation after either placebo or creatine supplementation .

Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Reference
1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride Pyrazole Pyrrolidin-2-ylmethyl ~259.18* Intermediate, ligand synthesis
1-[1-(Pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride Pyrazole Pyrrolidin-2-yl ethyl 275.22 Not specified (likely synthetic intermediate)
1-(2-Pyrrolidinylmethyl)-1H-imidazole dihydrochloride Imidazole Pyrrolidin-2-ylmethyl 258.17 Potential enzyme modulation (imidazole core)
4,5-Diamino-1-methyl-1H-pyrazole dihydrochloride Pyrazole 4,5-Diamino, 1-methyl 195.08 Hair dye component (oxidative coupling)
Berotralstat dihydrochloride Pyrazole Complex carboxamide substituent 635.49 Plasma kallikrein inhibitor (therapeutic)
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride Indoline Pyrrolidin-2-ylmethyl 275.22 Not specified (bicyclic pharmacophore)

*Calculated based on molecular formula C₁₁H₁₇Cl₂N₃.

Key Observations:

  • Core Heterocycle Influence: Pyrazole analogs (target compound, and ) exhibit varied applications depending on substituents. For example, 4,5-diamino pyrazole derivatives are used in cosmetics , while the target compound may serve as a ligand or intermediate .
  • Substituent Impact: The pyrrolidine-methyl group in the target compound enhances nitrogen-rich coordination sites, making it valuable in phosphine ligand synthesis (e.g., BippyPhos analogs in ).
  • Pharmacological Relevance : Berotralstat () demonstrates how pyrazole derivatives can achieve therapeutic utility through targeted enzyme inhibition, though its complex substituent distinguishes it from simpler analogs.

Physicochemical Properties

  • Solubility: Dihydrochloride salts generally exhibit high solubility in aqueous acidic conditions. Berotralstat dihydrochloride is explicitly noted as water-soluble at pH ≤4 , a property likely shared by the target compound.
  • Stability : Pyrrolidine-containing compounds (e.g., –10) may exhibit sensitivity to oxidation due to secondary amine groups, necessitating storage under inert conditions.

Biological Activity

1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves several key steps, typically starting from readily available precursors. The compound can be synthesized through the reaction of pyrrolidine with pyrazole derivatives under controlled conditions. The resulting product is usually obtained as a dihydrochloride salt for enhanced solubility and stability.

Key Synthesis Steps:

  • Formation of Pyrazole : The initial step involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
  • Alkylation : Pyrrolidine is then alkylated with the synthesized pyrazole to yield the target compound.
  • Purification : The crude product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.

Anticancer Activity

Research indicates that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound demonstrates potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound's efficacy was enhanced when used in combination with conventional chemotherapeutics like doxorubicin, suggesting a synergistic effect that warrants further investigation .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. In vitro assays demonstrated that it exhibits notable antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine moiety is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell lysis .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Studies have reported its inhibitory effects on specific kinases and other enzymes involved in cancer progression and inflammation. For example, it has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of pro-apoptotic factors.
  • Membrane Disruption : Its antimicrobial activity is partly attributed to its ability to disrupt bacterial membranes, leading to cell death.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 cells showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The combination with doxorubicin further enhanced these effects, indicating potential for improved therapeutic strategies in breast cancer treatment .
  • Antimicrobial Evaluation : In a series of tests against various bacterial strains, including E. coli and S. aureus, the compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole dihydrochloride, and how can purity be optimized?

  • Methodological Answer : A common synthesis involves alkylation of pyrrolidine derivatives with pyrazole precursors under acidic conditions. For example, reacting 1H-pyrazole with a pyrrolidin-2-ylmethyl halide in the presence of a base like potassium carbonate, followed by dihydrochloride salt formation using HCl gas . Optimization includes:

  • Temperature control : Maintain 60–80°C to minimize side reactions.
  • pH monitoring : Adjust to pH 3–4 during salt formation to ensure stoichiometric HCl incorporation.
  • Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include pyrrolidine protons at δ 2.6–3.1 ppm (multiplet) and pyrazole protons at δ 7.2–7.8 ppm (singlet for H-3 and H-5). The dihydrochloride form shifts amine protons downfield to δ 10–12 ppm .
  • Mass Spectrometry (HRMS) : Expected [M+H]+ for C8H14N3·2HCl is 212.09 (calculated). Deviations >0.005 Da suggest impurities.
  • Elemental Analysis : Acceptable tolerances: C (42.5–43.5%), H (6.5–7.0%), N (18.0–19.0%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability across cancer cell lines)?

  • Methodological Answer : Discrepancies in IC50 values (e.g., 0.07 μM vs. 15 μM) may arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., A549 lung cancer), serum concentrations (10% FBS), and incubation times (72 hrs).
  • Control benchmarks : Compare to cisplatin (positive control) under the same conditions.
  • Mechanistic validation : Perform kinase inhibition assays (e.g., EGFR or MAPK pathways) to confirm target engagement .

Q. What strategies optimize the compound’s selectivity for antimicrobial vs. anticancer applications?

  • Methodological Answer :

  • Structural modifications : Introduce substituents at the pyrazole C-4 position (e.g., halogenation) to enhance bacterial membrane penetration. For anticancer activity, modify the pyrrolidine ring with bulky groups (e.g., tert-butyl) to improve receptor binding .
  • Dosage profiling : Test MIC (Minimum Inhibitory Concentration) against MRSA (range: 8–32 µg/mL) and IC50 against cancer cells in parallel. Selectivity indices (SI = IC50/MIC) >10 indicate therapeutic potential .

Q. How can crystallographic data (e.g., ORTEP-3) inform structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • ORTEP-3 analysis : Generate thermal ellipsoid plots to visualize bond angles and torsional strain. For example, a dihedral angle >30° between pyrrolidine and pyrazole rings correlates with reduced bioactivity.
  • Hydrogen bonding networks : Identify interactions between the compound’s NH groups and target proteins (e.g., via docking studies). Use these insights to design derivatives with improved binding affinity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response curves in cytotoxicity assays?

  • Methodological Answer :

  • Four-parameter logistic model : Fit data using Response=Min+MaxMin1+(EC50/[Drug])H\text{Response} = \text{Min} + \frac{\text{Max} - \text{Min}}{1 + (\text{EC50}/[\text{Drug}])^H}, where HH is the Hill slope. Use software like GraphPad Prism for nonlinear regression.
  • Outlier detection : Apply Grubbs’ test (α=0.05\alpha = 0.05) to exclude aberrant data points. Report IC50 with 95% confidence intervals .

Q. How should researchers address low yields in scaled-up synthesis?

  • Methodological Answer :

  • Process optimization : Switch from batch to flow chemistry for better heat/mass transfer. For example, use a microreactor (residence time: 5 min, 70°C) to improve yield by 20–30%.
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust reagent stoichiometry (halide:pyrrolidine ratio ≤1:1.2) .

Contradiction Management

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

  • Methodological Answer :

  • Model variability : Test the compound in both acute (e.g., carrageenan-induced paw edema) and chronic (e.g., collagen-induced arthritis) inflammation models.
  • Dose timing : Administer pre- vs. post-inflammatory challenge (e.g., 1 hr before vs. 6 hrs after LPS exposure).
  • Biomarker validation : Measure TNF-α/IL-6 levels via ELISA to quantify suppression .

Advanced Characterization

Q. How can researchers employ NMR to distinguish between free base and dihydrochloride forms?

  • Methodological Answer :

  • 1H NMR : Free base shows NH protons at δ 1.5–2.0 ppm (broad), while dihydrochloride shifts these to δ 10–12 ppm (sharp singlet).
  • 13C NMR : Carbon adjacent to NH in dihydrochloride form deshields by 5–10 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.